
(14Z,17Z,20Z,23Z,26E,29Z)-dotriaconta-14,17,20,23,26,29-hexaen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(14Z,17Z,20Z,23Z,26E,29Z)-dotriaconta-14,17,20,23,26,29-hexaen-1-ol is a complex organic compound characterized by multiple conjugated double bonds and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (14Z,17Z,20Z,23Z,26E,29Z)-dotriaconta-14,17,20,23,26,29-hexaen-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with simpler organic molecules that contain the necessary carbon skeleton.
Formation of Conjugated Double Bonds: Through a series of reactions such as Wittig reactions or Horner-Wadsworth-Emmons reactions, the conjugated double bonds are introduced.
Hydroxyl Group Introduction: The hydroxyl group is typically introduced via hydroboration-oxidation or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(14Z,17Z,20Z,23Z,26E,29Z)-dotriaconta-14,17,20,23,26,29-hexaen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or PtO₂ (Platinum dioxide) in the presence of hydrogen gas.
Substitution: Reagents like SOCl₂ (Thionyl chloride) or PBr₃ (Phosphorus tribromide) for converting the hydroxyl group to halides.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Saturated alcohols.
Substitution: Halogenated compounds.
Scientific Research Applications
(14Z,17Z,20Z,23Z,26E,29Z)-dotriaconta-14,17,20,23,26,29-hexaen-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological membranes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (14Z,17Z,20Z,23Z,26E,29Z)-dotriaconta-14,17,20,23,26,29-hexaen-1-ol involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins that interact with the hydroxyl group and conjugated double bonds.
Pathways Involved: Pathways related to lipid metabolism, signal transduction, and oxidative stress response.
Comparison with Similar Compounds
Similar Compounds
(14Z,17Z,20Z,23Z,26E,29Z)-dotriaconta-14,17,20,23,26,29-hexaenoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
cis-4,10,13,16-Docosatetraenoic Acid: Another polyunsaturated compound with a shorter carbon chain.
Uniqueness
(14Z,17Z,20Z,23Z,26E,29Z)-dotriaconta-14,17,20,23,26,29-hexaen-1-ol is unique due to its specific arrangement of conjugated double bonds and the presence of a hydroxyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C32H54O |
|---|---|
Molecular Weight |
454.8 g/mol |
IUPAC Name |
(14Z,17Z,20Z,23Z,26E,29Z)-dotriaconta-14,17,20,23,26,29-hexaen-1-ol |
InChI |
InChI=1S/C32H54O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33/h3-4,6-7,9-10,12-13,15-16,18-19,33H,2,5,8,11,14,17,20-32H2,1H3/b4-3-,7-6+,10-9-,13-12-,16-15-,19-18- |
InChI Key |
XLKSRDFTWSGSGI-XZDHFIPXSA-N |
Isomeric SMILES |
CC/C=C\C/C=C/C/C=C\C/C=C\C/C=C\C/C=C\CCCCCCCCCCCCCO |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCCCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


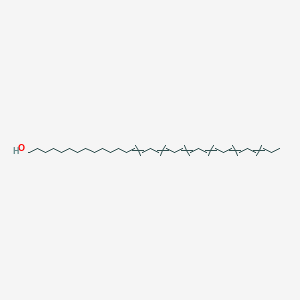
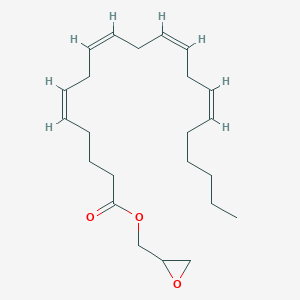
![methyl 2-[7-[6-(3-hydroxyoct-1-enyl)-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoylamino]acetate](/img/structure/B10767064.png)
![cyclo[DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe]](/img/structure/B10767072.png)
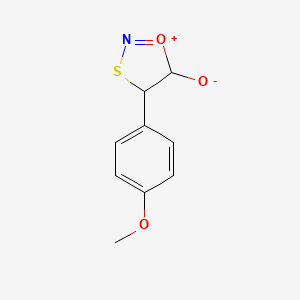
![(3Z)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B10767083.png)
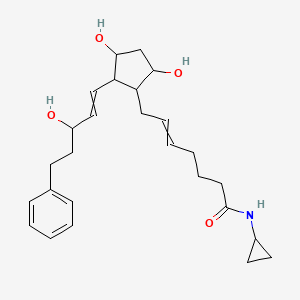
![N'-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]octadeca-9,12-dienehydrazide](/img/structure/B10767104.png)
![cyclo[OVal-D-N(Me)Phe-OVal-D-N(Me)Phe-OVal-D-N(Me)Phe]](/img/structure/B10767117.png)
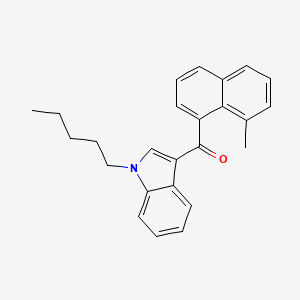
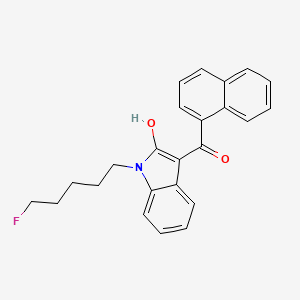
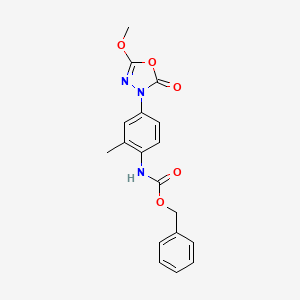
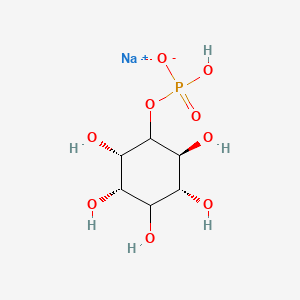
![(1S,5'R,6R,6'R,7S,8R,10S,11S,12R,14S,15R,16S,22S,25R,27R,28R,29S)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone](/img/structure/B10767149.png)
